cytochrome c/'/' - 116110-46-4

cytochrome c/'/'

Catalog Number: EVT-1508624
CAS Number: 116110-46-4
Molecular Formula: C9H17NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cytochrome c is classified as a member of the cytochrome family, which includes various heme-containing proteins involved in electron transport and redox reactions. It can be sourced from multiple organisms, including mammals, plants, and bacteria. The classification of cytochrome c can be further divided into two main types based on their structural and functional characteristics: mitochondrial cytochromes c found in eukaryotes and bacterial cytochromes c found in prokaryotes .

Synthesis Analysis

Methods of Synthesis

The synthesis of cytochrome c involves complex biogenesis pathways that vary across different organisms. In eukaryotes, it occurs within the mitochondria through a series of steps that include heme synthesis, apocytochrome c formation, and subsequent attachment of the heme group. In bacteria, the synthesis often utilizes the System I biogenesis pathway, which involves several proteins that facilitate heme attachment to apocytochrome c .

Technical Details:

  1. Eukaryotic Pathway: Involves the import of apocytochrome c into mitochondria where it undergoes post-translational modifications.
  2. Bacterial Pathway: Utilizes CcmABCDEFGH proteins for heme insertion into apocytochrome c, leading to the formation of holocytochrome c.

Recent studies have developed methods for recombinant production of holocytochrome c using Escherichia coli, allowing for easier analysis and manipulation of this important protein .

Molecular Structure Analysis

Structure of Cytochrome c

Cytochrome c has a compact globular structure characterized by a single polypeptide chain that folds into a specific three-dimensional conformation. The heme group is embedded within this structure, with its iron atom coordinated by the sulfur atom of a cysteine residue and the nitrogen atom of a histidine residue .

Data on Structure:

  • Molecular Weight: Approximately 12 kDa.
  • Heme Group: Contains an iron atom that can exist in two oxidation states (ferrous and ferric), critical for its electron transfer capabilities.

Spectroscopic techniques such as UV-Vis spectroscopy are commonly used to study its structure and confirm the presence of the heme group through characteristic absorption peaks .

Chemical Reactions Analysis

Reactions Involving Cytochrome c

Cytochrome c participates primarily in redox reactions as an electron carrier within the mitochondrial electron transport chain. It facilitates the transfer of electrons from complex III (cytochrome bc1 complex) to complex IV (cytochrome c oxidase), ultimately contributing to ATP production through oxidative phosphorylation.

Technical Details:

  • Reduction Potential: Cytochrome c has a standard reduction potential around +250 mV, allowing it to effectively accept electrons from various donors.
  • Reactivity: The protein can undergo oxidation and reduction cycles without permanent alteration to its structure, making it an efficient electron shuttle .
Mechanism of Action

Process of Action

The mechanism by which cytochrome c operates involves several steps:

  1. Electron Acceptance: Cytochrome c accepts electrons from reduced coenzyme Q or other electron donors.
  2. Conformational Changes: Upon accepting an electron, cytochrome c undergoes conformational changes that facilitate interaction with cytochrome c oxidase.
  3. Electron Donation: The protein then donates electrons to cytochrome c oxidase, contributing to the reduction of molecular oxygen to water.

This process is essential for maintaining the flow of electrons through the mitochondrial respiratory chain, ultimately leading to ATP synthesis .

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Bright red when oxidized due to the iron in the heme group.
  • Solubility: Highly soluble in aqueous solutions due to its hydrophilic surface residues.

Chemical Properties

  • Stability: Stable under physiological conditions but can be denatured by extreme pH or temperature changes.
  • Redox Activity: Capable of reversible oxidation-reduction reactions.

Relevant analyses often involve spectroscopic methods such as high-performance liquid chromatography for quantification and characterization .

Applications

Scientific Uses

Cytochrome c is widely utilized in various scientific fields:

  • Biochemistry: As a model system for studying electron transfer mechanisms and protein folding.
  • Molecular Biology: In recombinant DNA technology for producing tagged versions for purification or functional studies.
  • Clinical Research: Investigated as a potential biomarker for apoptosis; its release from mitochondria into cytosol signifies programmed cell death.

Research continues to explore novel applications of cytochrome c in biotechnology and medicine due to its fundamental role in cellular respiration and metabolism .

Structural Biology of Cytochrome c

Evolutionary Conservation of Cytochrome c Sequences

Cyt c exhibits remarkable sequence conservation across eukaryotes, with 285 full sequences documented. Most mitochondrial cyt c proteins contain 104 ± 10 amino acid residues, yet only 15 positions are highly conserved throughout evolution:

  • Cys14, Cys17, His18, Gly29, Pro30, Gly41, Asn52, Trp59, Tyr67, Leu68, Pro71, Pro76, Thr78, Met80, Phe82 [1] [2].

Among these, Cys17 is absolutely invariant in all known sequences, while other residues show minimal substitution (e.g., Phe10 occasionally replaced by Tyr). This conservation underscores critical roles in structure, folding, and function. Sequence identity relative to human cyt c ranges from 28% to 99%, yet tertiary structure remains largely preserved [1] [7].

Table 1: Evolutionarily Conserved Residues in Cytochrome c

Residue PositionConserved IdentityFunctional Role
Cys14, Cys17100% (Cys17)Heme covalent attachment (thioether bonds)
His18>99%Proximal axial heme ligand
Met80>98%Distal axial heme ligand (Fe(III) coordination)
Pro30, Pro71, Pro76>95%Tertiary structure rigidity
Trp59, Tyr67>95%Hme crevice stability & electron transfer tuning

Tertiary Structure and Key Residues in Stability

Conserved Heme-Binding Motifs (CXXCH)

The CXXCH motif (typically Cys-Ala-Ala-Cys-His in mammals) is the signature for heme attachment in cyt c:

  • Cys14 and Cys17 form thioether bonds with heme vinyl groups, anchoring the cofactor.
  • His18 provides the proximal axial ligand to the heme iron [1] [3].

This motif is recognized by holocytochrome c synthase (HCCS), which catalyzes heme attachment in the mitochondrial intermembrane space. HCCS binds heme via His154 and positions the apocytochrome’s CXXCH motif for covalent ligation. Mutations here disrupt heme incorporation, abolishing electron transfer and apoptotic functions [3] [10].

Role of N/C-Terminal Helix Interactions

The N- and C-terminal helices form an evolutionarily conserved structural interface critical for stability:

  • Gly6, Phe10 (N-terminal helix) and Leu94, Tyr97 (C-terminal helix) engage in 23 interatomic contacts.
  • Mutations (e.g., Leu94Gly) reduce folding rates by 50% and destabilize molten globule intermediates [1] [2].

This interface acts as a "molecular staple," with Pro71 (C-terminal helix) functioning as a hydrophobic patch that packs against Tyr67, Met80, and Phe82. Pro71 substitutions (e.g., Pro71His) trigger conformational toggling, altering heme ligation and peroxidase activity [5] [7].

Table 2: Key Structural Interactions in Cytochrome c

Structural ElementKey ResiduesConsequence of Mutation
N/C-helix interfaceGly6-Phe10/Leu94-Tyr97↓ Folding rate; ↓ native-state stability
Hydrophobic heme crevicePro71, Tyr67, Phe82Altered axial ligation; ↑ solvent exposure
Ω-loop (residues 70–85)Met80, Pro76, Thr78Disrupted Met80-Fe bond; loss of 695 nm band

Heme Coordination and Redox Properties

Axial Ligands (His18, Met80) and Octahedral Geometry

Heme iron adopts octahedral coordination in cyt c:

  • His18 (proximal) and Met80 (distal) serve as axial ligands in the native Fe(III) state.
  • This geometry yields a characteristic 695 nm absorption band (S→Fe charge transfer) [1] [4].

The Met80 ligand is redox-sensitive. In Fe(III)-cyt c, Met80 binding is stable at physiological pH. Reduction to Fe(II) weakens this bond, increasing flexibility. Mutations like Met80His replace sulfur coordination with nitrogen, abolishing the 695 nm band and altering reduction potential by >300 mV [4] [5].

Impact of Redox State on Function

Redox switching modulates both electron transfer and apoptotic functions:

  • Electron transfer: Reduction potential (E°') ranges from +220 to +350 mV across species. It depends on heme solvent exposure, propionate solvation, and electrostatic interactions. Ferricyanide-maintained oxidized cyt c (Fe(III)) retains full capacity to activate caspases [4] [6].
  • Apoptotic switch: Cytosolic cyt c triggers apoptosome formation. The oxidized form (Fe(III)) activates caspase-9 in cytosolic extracts, while rapid reduction in the cytosol (within 5 min) does not impair this function. Ionic strength modulates activation, suggesting allosteric interactions [6].

Table 3: Redox Properties of Cytochrome c

StateAxial LigandsAbsorption BandFunction
Oxidized (Fe(III))His18/Met80 (S-Fe)695 nmCaspase activation; electron acceptor
Reduced (Fe(II))His18/Met80 (weakened)AbsentElectron donation (ETC); peroxidase activation

Redox changes also alter peroxidase activity. DNA binding enhances this activity by opening the heme crevice (e.g., disrupting K13-C17 helix), shortening the Fe-S(Met80) bond and increasing substrate access. Lysine residues (K86/K87/K88) mediate DNA interactions [9].

Properties

CAS Number

116110-46-4

Product Name

cytochrome c/'/'

Molecular Formula

C9H17NO2

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